molecular formula C31H32O14 B1180470 (3S)-Hydrangenol 8-O-glucoside pentaacetate CAS No. 113270-98-7

(3S)-Hydrangenol 8-O-glucoside pentaacetate

Cat. No. B1180470
CAS RN: 113270-98-7
M. Wt: 628.6 g/mol
InChI Key:
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Description

(3S)-Hydrangenol 8-O-glucoside pentaacetate is a compound derived from Hydrangea macrophylla, known for its various dihydroisocoumarin glucosides. Among these, hydrangenol 8-O-glucoside is noteworthy due to its presence in different parts of the plant and its potential involvement in various biological activities. This compound and its derivatives have attracted interest for their structural and biosynthetic properties, leading to studies on their isolation, structural elucidation, and synthesis (Hashimoto, Tori, & Asakawa, 1987).

Synthesis Analysis

The synthesis of hydrangenol glucosides involves biosynthetic pathways that utilize precursors such as cinnamic acid and phenylalanine, showcasing the plant's ability to synthesize these compounds through both acetate and phenylpropanoid pathways (Ibrahim & Towers, 1960).

Molecular Structure Analysis

Structural analysis of hydrangenol glucosides employs techniques such as NMR and CD spectroscopy. These methods have elucidated the configurations of hydrangenol glucosides, revealing the presence of stereoisomers and providing insights into their three-dimensional structures (Yoshikawa et al., 1999).

Chemical Reactions and Properties

Hydrangenol glucosides undergo various chemical reactions, including isomerization and glycosylation processes. These reactions not only modify their chemical structure but also influence their biological activities and properties (Yoshikawa et al., 1996).

Physical Properties Analysis

The physical properties of hydrangenol glucosides, such as solubility, melting points, and optical rotation, are crucial for understanding their behavior in various environments and their potential applications in different fields (Winterhalter et al., 1994).

Chemical Properties Analysis

The chemical properties of hydrangenol glucosides, including their reactivity, stability, and interactions with other molecules, play a significant role in their biological activities. These properties are influenced by their molecular structure and the presence of functional groups (Kim et al., 2021).

Scientific Research Applications

Anti-Atopic Dermatitis Potential

HGP, found in Hydrangea macrophylla, has been investigated for its potential application in treating atopic dermatitis (AD). A study demonstrated that its precursor, hydrangenol, and HGP exhibit inhibitory effects on interleukin 4 (IL-4) gene expression and β-hexosaminidase release. These compounds significantly suppress the phosphorylation of signal transducer and activator of transcription 6 (STAT6), which is crucial in the inflammatory process associated with AD. Microwave processing emerged as an effective method to increase the hydrangenol content in extracts, indicating a pathway to enhance the anti-AD effects of HGP through component conversion methods (Kim et al., 2021).

Neurodegenerative Disease Research

In the context of neurodegenerative diseases such as Alzheimer's disease (AD), HGP has been highlighted for its acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. These enzymes play a critical role in the progression of AD by breaking down acetylcholine, a neurotransmitter important for learning and memory. HGP acts as a dual inhibitor of AChE and BChE, exhibiting selective and non-competitive inhibition. This suggests its potential as a natural source for developing new anti-cholinesterase drugs, offering a promising avenue for AD treatment and management (Hwang et al., 2021).

properties

IUPAC Name

[3,4,5-triacetyloxy-6-[[3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJCERHUOKLBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-Hydrangel 8-O-glucoside pentaacetate

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